molecular formula Cl4H6N2Pt B092921 trans-Diamminetetrachloroplatinum CAS No. 16893-06-4

trans-Diamminetetrachloroplatinum

Cat. No. B092921
CAS RN: 16893-06-4
M. Wt: 305.14 g/mol
InChI Key: STXPKGKVCYQWJV-UHFFFAOYSA-J
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Description

Trans-Diamminetetrachloroplatinum(IV) is a platinum compound with the molecular formula Pt(NH3)2Cl4 and a molecular weight of 370.95 . It is a stereoisomer of cis-diamminetetrachloroplatinum(IV), which is known to possess antitumor activity, while the trans-stereoisomer is inactive .


Synthesis Analysis

The reduction of trans-Diamminetetrachloroplatinum(IV) by two thiol-containing amino acids, l-cysteine (Cys) and dl-homocysteine (Hcy), has been characterized . The reduction process obeys overall second-order kinetics .


Molecular Structure Analysis

The molecular structure of trans-Diamminetetrachloroplatinum(IV) is represented by the linear formula Pt(NH3)2Cl4 .


Chemical Reactions Analysis

The reduction process of trans-Diamminetetrachloroplatinum(IV) by l-cysteine (Cys) and dl-homocysteine (Hcy) has been characterized . The dependencies of the observed second-order rate constants k’ on pH have been established between pH 4.03 and 11.24 .


Physical And Chemical Properties Analysis

Trans-Diamminetetrachloroplatinum(IV) has a molecular weight of 370.95 .

Scientific Research Applications

Inorganic Chemistry

Azane;platinum(4+);tetrafluoride, also known as Platinum tetrafluoride, is an inorganic compound with the chemical formula PtF4. In the solid state, the compound features platinum (IV) in octahedral coordination geometry . It was first reported by Henri Moissan by the fluorination of platinum metal in the presence of hydrogen fluoride . It has been used in various reactions and can form adducts with selenium tetrafluoride and bromine trifluoride .

Anticancer Research

Trans-Diamminetetrachloroplatinum, also known as cisplatin, is a platinum-based antitumor agent. It has been used in clinical applications due to its broad and highly effective antitumor effects . It has been found to contribute to platinum-resistant conditions in ovarian cancer by promoting cell proliferation, affecting the cell cycle, and reducing apoptosis .

Immunotherapy

With the rapid development of immunotherapy, platinum-based antitumor agents have gained new challenges and opportunities. Research into platinum drugs has progressed to multi-ligand and multi-functional platinum precursors .

Neural Stem Cell Research

NSC 123895, also known as StemPro NSC SFM, is specifically formulated for serum-free growth and expansion of human neural stem cells (hNSCs). It supports superior expansion and retains multipotent differentiation potential of NSCs .

Photodynamic Therapy

Platinum-based drugs have started to move in the direction of multi-targeting, nanocarrier modification, immunotherapy, and photodynamic therapy .

Tumor Microenvironment Regulation

Research into platinum drugs has also involved their pharmacological effects in immunotherapy and tumor microenvironment regulation .

Safety and Hazards

Trans-Diamminetetrachloroplatinum(IV) is toxic if swallowed, may cause an allergic skin reaction, causes serious eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Future Directions

The development of a new generation of platinum anticancer drugs is of great interest in order to minimize the toxic effects of such drugs and also to broaden the spectrum of treatable cancers . The overall kinetic and mechanistic picture enables an in-depth understanding of the reduction process of this type of Pt (IV) anticancer prodrug .

properties

IUPAC Name

azane;platinum(4+);tetrafluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4FH.2H3N.Pt/h4*1H;2*1H3;/q;;;;;;+4/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STXPKGKVCYQWJV-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N.N.[F-].[F-].[F-].[F-].[Pt+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

F4H6N2Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-Diamminetetrachloroplatinum

CAS RN

16893-06-4
Record name Platinum(IV), diamminetetrachloro-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016893064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-Diamminetetrachloroplatinum
Reactant of Route 2
trans-Diamminetetrachloroplatinum

Q & A

Q1: Can you elaborate on the relationship between the structure of platinum compounds (cis vs. trans) and their biological activity?

A2: The distinct spatial arrangements of ligands around the central platinum atom in cisplatin and trans-Diamminetetrachloroplatinum dictate their contrasting biological activities. [] The cis configuration in cisplatin allows for the formation of intrastrand crosslinks on DNA, primarily between adjacent guanine bases. This specific type of DNA damage is difficult for cells to repair and is considered the primary mechanism of cisplatin's anticancer activity.

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